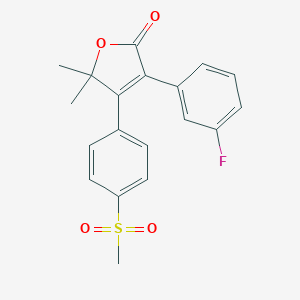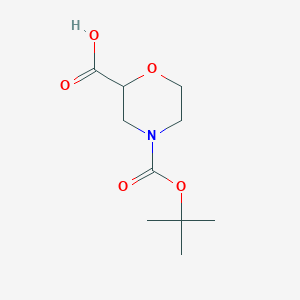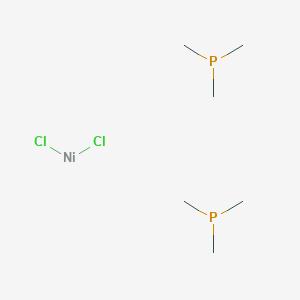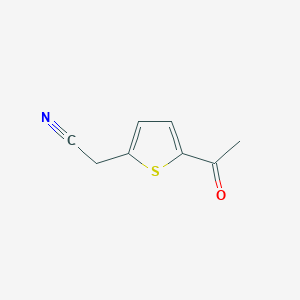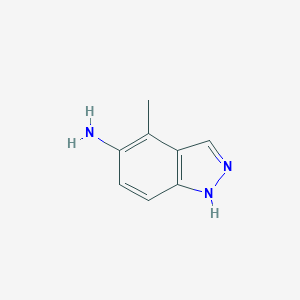
4-methyl-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1H-indazol-5-amine, also known as 4-MIA, is a synthetic indazole derivative that has been used as a research chemical in various studies. It has been studied for its potential therapeutic applications in the areas of cancer, inflammation, and neurological diseases. It is a lipophilic compound with a relatively low molecular weight, making it suitable for use in laboratory experiments.
Scientific Research Applications
Combinatorial Synthesis of Fused Heterocycles
A three-component reaction involving aromatic aldehydes, amines (including 1H-indazol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate under reflux in ethanol yielded fused tetracyclic heterocycles with high efficiency. This combinatorial synthesis approach enabled the creation of various derivatives containing [1,6]naphthyridine structures (Li et al., 2013).
Antitumor Activities of Indazole Derivatives
Research on N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, showed that some compounds exhibited significant antitumor activities. This study highlights the potential of 1H-indazol-5-amine derivatives in the development of new anticancer drugs (De-qing, 2011).
Synthesis of N-Substituted Indazoles
A palladium-catalyzed domino reaction was developed for the synthesis of N-substituted 2H-indazoles, demonstrating an efficient and regioselective approach to constructing this important scaffold, which is increasingly relevant in drug discovery. This method facilitates the synthesis of 2H-indazoles from readily available precursors, offering a simpler alternative to existing procedures (Halland et al., 2009).
Electrochemical Synthesis Involving Indazole Derivatives
An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines (including derivatives of 1H-indazol-5-amine) and carbon dioxide was developed, avoiding the use of toxic chemicals and catalysts. This method demonstrates the utility of 1H-indazol-5-amine derivatives in sustainable chemistry practices (Feroci et al., 2005).
Safety and Hazards
Future Directions
Indazole derivatives, including 4-methyl-1H-indazol-5-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing more efficient synthesis methods for this compound, exploring its potential biological activities, and investigating its mechanism of action.
Mechanism of Action
Target of Action
4-Methyl-1H-Indazol-5-Amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth with gi 50 values in the 0041–336 μM range . This suggests that these compounds may interact with their targets to disrupt cell proliferation, leading to a decrease in the growth of certain cancer cells.
Biochemical Pathways
Indazole derivatives have been reported to inhibit the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammation and tissue remodeling, suggesting that indazole derivatives may affect these pathways and their downstream effects.
Pharmacokinetics
Indazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability due to its solubility.
Result of Action
Indazole derivatives have been reported to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that these compounds may lead to a decrease in the growth of certain cancer cells.
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling this compound . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as exposure to air, light, and moisture.
Properties
IUPAC Name |
4-methyl-1H-indazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKSYZMURIBSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598308 |
Source


|
| Record name | 4-Methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-89-0 |
Source


|
| Record name | 4-Methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)


